![molecular formula C22H21N5O3S B2524051 N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide CAS No. 894032-63-4](/img/structure/B2524051.png)

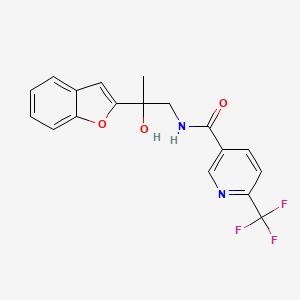

N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide” is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles . These compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .

Synthesis Analysis

The synthesis of thiazolo[3,2-b][1,2,4]triazoles involves three-component and three-stage synthetic protocols . The process includes condensation reactions, annulation of a multiple bond or thiirane ring, and C–H functionalization of the thiazole moiety . The structures of these compounds are supported by FT-IR, 1HNMR, and Mass spectra .Molecular Structure Analysis

The molecular structure of thiazolo[3,2-b][1,2,4]triazoles is unique and allows them to operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . The chemical shift of NH proton in certain isomers can be explained by intramolecular interactions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiazolo[3,2-b][1,2,4]triazoles include condensation reactions, annulation of a multiple bond or thiirane ring, and C–H functionalization of the thiazole moiety . The reaction is completed by heating under reflux for several hours .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazolo[3,2-b][1,2,4]triazoles can vary depending on the specific compound. For instance, the melting points, crystallization solvents, and yields for certain derivatives are reported . Intermolecular forces in the crystal are formed by the weak interaction of the N1 atom with the H-CHS group, and by the weak interactions between the 2,3-dibromopropyl fragments .Aplicaciones Científicas De Investigación

- Research suggests that derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines exhibit anticancer potential. These compounds may interfere with cancer cell growth, proliferation, and metastasis .

- The compound’s structure may contribute to antimicrobial effects. It could inhibit bacterial or fungal growth, making it relevant for combating infections .

- Some 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines exhibit analgesic and anti-inflammatory properties. These molecules could alleviate pain and inflammation .

- Antioxidants protect cells from oxidative damage. The compound’s structure may confer antioxidant properties, potentially benefiting overall health .

- The compound shows promise as an enzyme inhibitor. It may target enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, and lipase .

Anticancer Properties

Antimicrobial Activity

Analgesic and Anti-Inflammatory Effects

Antioxidant Activity

Enzyme Inhibition

Antiviral Potential

Mecanismo De Acción

Target of Action

The primary targets of N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide are cyclooxygenase (COX1 and COX2) isoforms . These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide interacts with its targets, the COX enzymes, by non-selectively inhibiting their activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The compound’s action primarily affects the arachidonic acid pathway. By inhibiting the COX enzymes, it disrupts the synthesis of prostaglandins, which are involved in various physiological processes including inflammation, pain sensation, and fever generation .

Result of Action

The molecular and cellular effects of N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide’s action include a reduction in the production of prostaglandins due to the inhibition of COX enzymes . This leads to a decrease in inflammation and pain.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain compounds of similar structure have been found to be stable upon heating in specific mediums . .

Propiedades

IUPAC Name |

N-[2-[2-(4-methoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2-methylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3S/c1-14-5-3-4-6-18(14)24-21(29)20(28)23-12-11-16-13-31-22-25-19(26-27(16)22)15-7-9-17(30-2)10-8-15/h3-10,13H,11-12H2,1-2H3,(H,23,28)(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXHFWFMZUCFMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(o-tolyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-{1-[4-(pyridin-4-yl)phenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2523970.png)

![N-[[5-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2523974.png)

![(6S,9aS)-N-benzyl-6-(4-hydroxybenzyl)-8-(naphthalen-1-ylmethyl)-4,7-dioxooctahydro-1H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/no-structure.png)

![7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2523976.png)

![3-[[1-(3-Methylphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2523978.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2523979.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2523981.png)

![N-[3-(acetylamino)phenyl]-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2523982.png)

![5-cyclopropyl-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2523989.png)